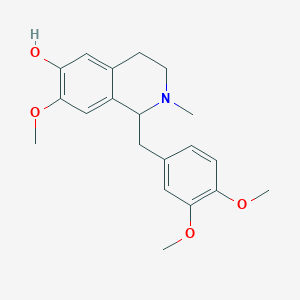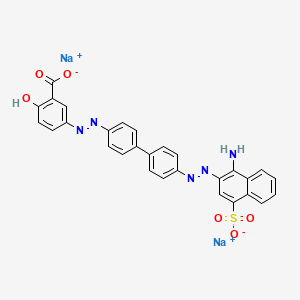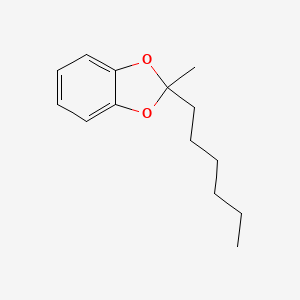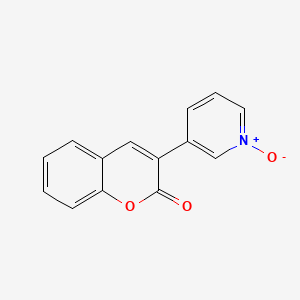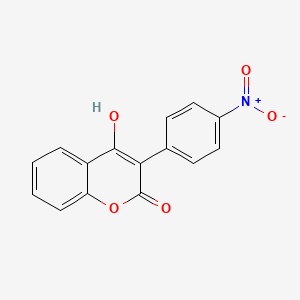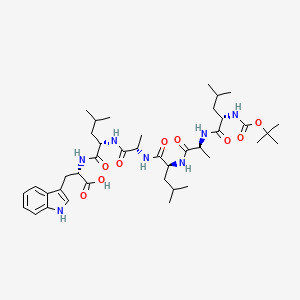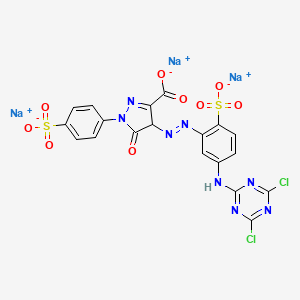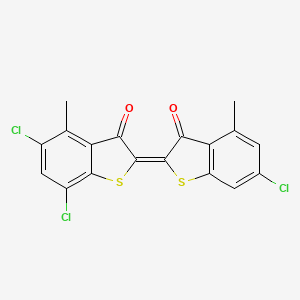
Einecs 228-895-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 228-895-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Análisis De Reacciones Químicas
Einecs 228-895-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .
Aplicaciones Científicas De Investigación
Einecs 228-895-5 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or intermediate in the synthesis of biologically active molecules. In medicine, it could be involved in the development of pharmaceuticals or diagnostic agents. Industrially, the compound may be used in the production of various materials or as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of Einecs 228-895-5 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In an industrial setting, it may act as a catalyst, facilitating specific chemical transformations .
Comparación Con Compuestos Similares
Einecs 228-895-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The specific properties and applications of this compound may differ from these similar compounds, making it suitable for particular uses. Some similar compounds include those listed in the EINECS inventory with related chemical structures or functionalities .
Propiedades
Número CAS |
6371-23-9 |
|---|---|
Fórmula molecular |
C18H9Cl3O2S2 |
Peso molecular |
427.8 g/mol |
Nombre IUPAC |
(2Z)-5,7-dichloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C18H9Cl3O2S2/c1-6-3-8(19)4-11-12(6)14(22)17(24-11)18-15(23)13-7(2)9(20)5-10(21)16(13)25-18/h3-5H,1-2H3/b18-17- |
Clave InChI |
TULCTDCFTZEZKK-ZCXUNETKSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1C(=O)/C(=C/3\C(=O)C4=C(C(=CC(=C4S3)Cl)Cl)C)/S2)Cl |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(C(=CC(=C4S3)Cl)Cl)C)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
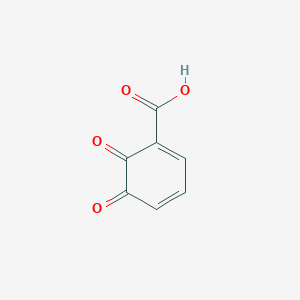
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
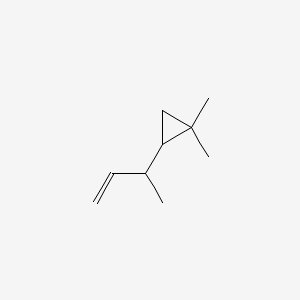
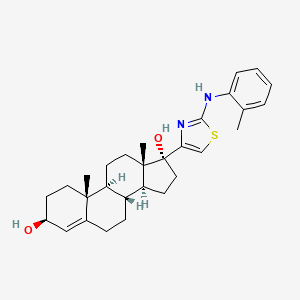
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)
